3-氟-4-(吗啉-4-羰基)苯硼酸

描述

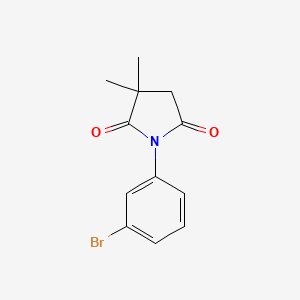

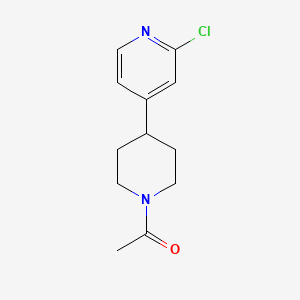

“3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid” is a boronic acid derivative with the CAS Number: 1008119-70-7 . It has a molecular weight of 253.04 and its linear formula is C11H13BFNO4 . It is a solid substance stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group, a fluoro group at the 3rd position, and a morpholine-4-carbonyl group at the 4th position . The exact 3D structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is stored in an inert atmosphere . It has a molecular weight of 253.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用

Here is a comprehensive analysis of the scientific research applications of 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid:

Synthesis of Pharmaceutical Compounds

This chemical serves as a building block for creating various pharmaceutical compounds. It has been used in synthesizing a series of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of VEGFR-2, a key target in anti-angiogenesis cancer therapy .

Sensing Applications

Boronic acids, like 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This makes them useful in various sensing applications, including fluorescent sensors for detecting catecholamines and their derivatives .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

作用机制

Target of Action

It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds . For instance, it is used in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of VEGFR-2 .

Mode of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

Compounds synthesized using this boronic acid, such as arylphthalazine derivatives, can inhibit vegfr-2 . VEGFR-2 is a key receptor in the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability can be influenced by its physicochemical properties, such as its molecular weight (25304 g/mol) .

Result of Action

Compounds synthesized using this boronic acid, such as arylphthalazine derivatives, can inhibit vegfr-2 . This inhibition can potentially disrupt angiogenesis, affecting the growth of new blood vessels .

Action Environment

It’s noted that the compound should be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen or other reactive substances could potentially affect its stability.

属性

IUPAC Name |

[3-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQCLUJTVPMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)

![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)